molecular formula C8H10BrNO B1406039 3-Bromo-2-ethoxyaniline CAS No. 1512352-61-2

3-Bromo-2-ethoxyaniline

Cat. No. B1406039
CAS RN: 1512352-61-2
M. Wt: 216.07 g/mol
InChI Key: JMAPHZOYULVBEN-UHFFFAOYSA-N
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Description

3-Bromo-2-ethoxyaniline is a chemical compound with the empirical formula C7H8BrNO . Its molecular weight is approximately 202.05 g/mol . The compound consists of a bromine atom, an ethoxy group (C2H5O), and an aniline moiety (C6H5N) attached to a central carbon atom.

Scientific Research Applications

Organic Synthesis

3-Bromo-2-ethoxyaniline is a valuable intermediate in organic synthesis. It can be utilized in the Suzuki–Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds . This reaction is widely applied due to its mild conditions and the ability to join different organic groups, making it essential for complex molecule assembly.

Pharmaceutical Research

In pharmaceutical research, 3-Bromo-2-ethoxyaniline serves as a building block for the synthesis of various drug candidates. Its bromine atom can be used for further functionalization, and the ethoxy group can act as a leaving group or be transformed into more complex structures, aiding in the development of new medicinal compounds.

Material Science

This compound finds applications in material science, particularly in the synthesis of novel organic compounds that can be used as functional materials. Its incorporation into polymers or small molecules can impart unique properties like increased thermal stability or altered electronic characteristics .

Analytical Chemistry

3-Bromo-2-ethoxyaniline can be used as a standard or reagent in analytical chemistry to calibrate instruments or develop new analytical methods. Its distinct spectral properties allow for its use in spectroscopy and chromatography as a means to identify or quantify other substances .

Biochemistry

In biochemistry, 3-Bromo-2-ethoxyaniline could be employed in molecular docking studies to design inhibitors for specific proteins or enzymes. Its structure allows for interactions with biological molecules, which can be explored for therapeutic purposes .

Environmental Science

The compound’s role in environmental science could involve studies on its degradation and environmental impact. As an analog to other brominated compounds used in industry, understanding its behavior in the environment is crucial for assessing its safety and ecological effects .

Industrial Applications

Industrially, 3-Bromo-2-ethoxyaniline may be used in the manufacture of dyes, pigments, or other brominated compounds. Its reactivity with various organic and inorganic substances makes it a versatile agent in chemical manufacturing processes .

properties

IUPAC Name

3-bromo-2-ethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAPHZOYULVBEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-ethoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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